5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester

Description

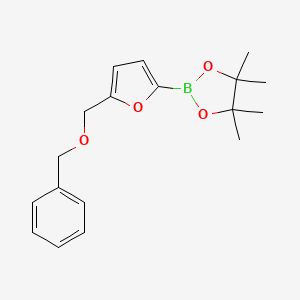

5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester is a boronic ester derivative of furan, featuring a benzyloxymethyl substituent at the 5-position and a pinacol-protected boronic acid group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl frameworks. The benzyloxymethyl group enhances steric bulk and hydrophobicity, which may improve stability and influence reactivity in catalytic processes.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[5-(phenylmethoxymethyl)furan-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)16-11-10-15(21-16)13-20-12-14-8-6-5-7-9-14/h5-11H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYHDNKYPGGOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)COCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133609 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096335-82-7 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-[(phenylmethoxy)methyl]-2-furanyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester typically involves the reaction of 5-(Benzyloxymethyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Room temperature to reflux

- Dehydrating agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding alcohol or carboxylic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxymethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., THF or toluene), temperature (e.g., 80-100°C)

Oxidation: Hydrogen peroxide, sodium perborate, solvent (e.g., water or methanol), temperature (e.g., room temperature to reflux)

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., DCM or acetonitrile), temperature (e.g., room temperature to reflux)

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds

Oxidation: Alcohols or carboxylic acids

Substitution: Substituted benzyloxymethyl derivatives

Scientific Research Applications

5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester with structurally related boronic esters, highlighting differences in substituents, synthesis, and applications:

Key Comparisons

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CN): The 5-cyano substituent in 5-Cyanofuran-2-boronic acid pinacol ester enhances electrophilicity at the boron center, accelerating Suzuki coupling rates compared to electron-donating groups like benzyloxymethyl . Benzyloxymethyl Group: The bulky benzyloxymethyl group in the target compound may reduce steric accessibility during cross-coupling but improves stability against hydrolysis .

Synthetic Accessibility: 5-Cyanofuran Derivatives require multi-step cyanations (e.g., Rosenmund-von Braun reaction), which are less atom-economical compared to the benzyloxymethylation route . Benzofuran-Based Analogs (e.g., 5-methoxybenzofuran) demand complex annulation strategies, such as Cu-catalyzed cyclization of iodophenols, increasing synthetic complexity .

Applications in Medicinal Chemistry: Benzofuran Boronic Esters (e.g., 6-cyanobenzo[b]furan-2-boronic acid pinacol ester) are prioritized in drug discovery due to their rigid aromatic cores, which mimic bioactive natural products . Furan Derivatives with ester or nitrile groups (e.g., 5-ethoxycarbonyl) are versatile intermediates for further functionalization, such as hydrolysis to carboxylic acids .

Thermodynamic Stability :

- Pinacol esters with para-substituted aryl groups (e.g., benzofuran derivatives) exhibit greater stability under basic conditions compared to furan-based analogs, as observed in NMR studies of related compounds .

Research Findings and Data

Suzuki Coupling Efficiency

Insight : The target compound’s benzyloxymethyl group is expected to moderate reactivity, yielding intermediate coupling efficiencies (~70–85%) under standard Pd-catalyzed conditions.

Biological Activity

5-(Benzyloxymethyl)furan-2-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The molecular formula of this compound is , and it features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property underlies much of its biological activity.

The biological activity of boronic acids, including this compound, is largely attributed to their ability to interact with various biomolecules. The boron atom can form complexes with hydroxyl groups in carbohydrates and proteins, influencing enzymatic activity and cellular signaling pathways. This interaction can lead to:

- Enzyme Inhibition : Boronic acids often act as inhibitors for proteases and other enzymes by mimicking the natural substrates.

- Anticancer Activity : Some studies suggest that boronic esters can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Studies

- Antibacterial Activity : A study investigating the antibacterial properties of various boronic acids reported that this compound exhibited significant inhibition against multiple bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism was linked to the compound's ability to interfere with bacterial cell wall synthesis.

- Anticancer Properties : Research has shown that this compound can inhibit the growth of specific cancer cell lines, such as breast and prostate cancer cells. The inhibition was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of caspase pathways.

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited serine proteases, which are crucial in various biological processes, including inflammation and blood coagulation.

Table 1: Biological Activity of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.